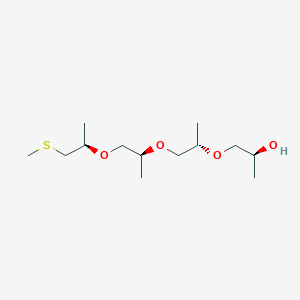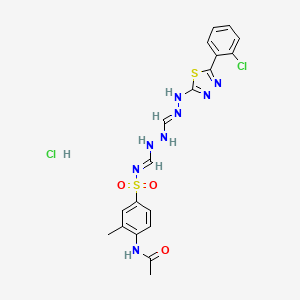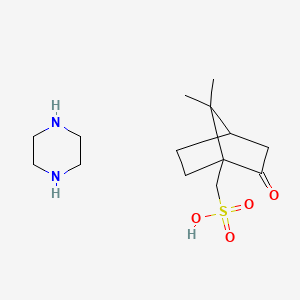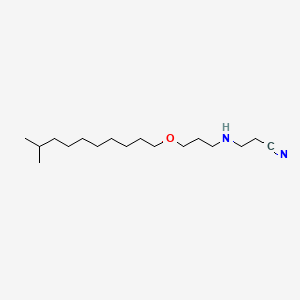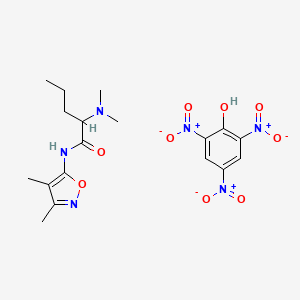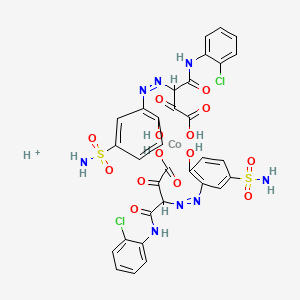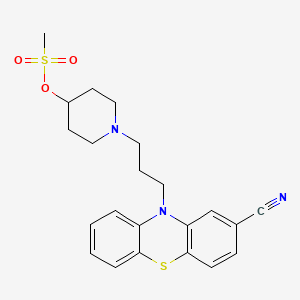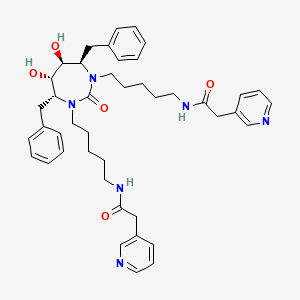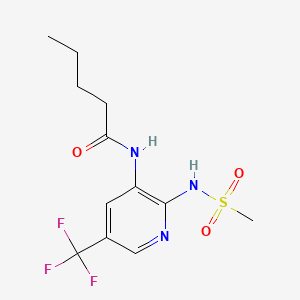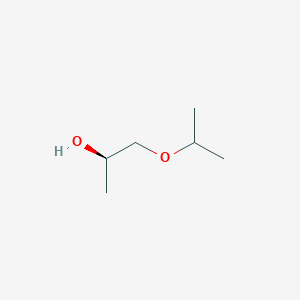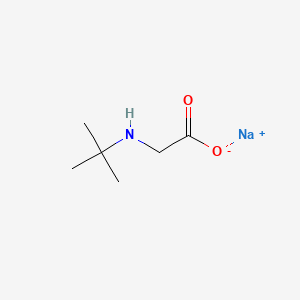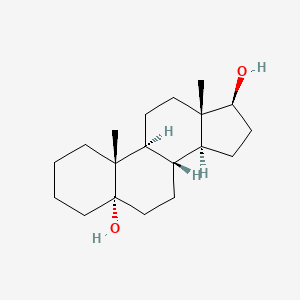
5alpha-Androstanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstanediol, also known as 5alpha-androstane-3alpha,17beta-diol, is a naturally occurring steroid hormone. It is a metabolite of dihydrotestosterone (DHT) and plays a significant role in the androgenic and estrogenic pathways in the human body. This compound is known for its involvement in various physiological processes, including the regulation of secondary sexual characteristics and reproductive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstanediol typically involves the reduction of androstanedione. This process can be achieved through several chemical reactions, including reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective reduction of the keto groups to hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation. Specific strains of bacteria or fungi can be used to convert precursor steroids into this compound through enzymatic reactions. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Androstanediol undergoes various chemical reactions, including:
Oxidation: Conversion to androstanedione using oxidizing agents like chromium trioxide.
Reduction: Further reduction to other diols using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous ethanol, tetrahydrofuran (THF).
Major Products Formed:
Androstanedione: Formed through oxidation.
Other Diols: Formed through further reduction.
Scientific Research Applications
5alpha-Androstanediol has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the regulation of androgenic and estrogenic activities.
Medicine: Investigated for its potential therapeutic effects in conditions related to hormone imbalances.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5alpha-Androstanediol involves its interaction with androgen and estrogen receptors. It can be converted to dihydrotestosterone (DHT) or other metabolites, which then bind to these receptors and modulate gene expression. This regulation affects various physiological processes, including the development of secondary sexual characteristics and reproductive functions .
Comparison with Similar Compounds
Androstenediol: Another metabolite of DHEA with weaker androgenic activity.
Androstanedione: A precursor in the biosynthesis of 5alpha-Androstanediol.
Dihydrotestosterone (DHT): A potent androgen that is metabolized to this compound.
Uniqueness: this compound is unique due to its dual role in both androgenic and estrogenic pathways. Unlike other similar compounds, it exhibits significant activity in both pathways, making it a crucial molecule in the regulation of various physiological processes .
Properties
CAS No. |
51617-41-5 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5,17-diol |
InChI |
InChI=1S/C19H32O2/c1-17-11-8-15-13(14(17)5-6-16(17)20)7-12-19(21)10-4-3-9-18(15,19)2/h13-16,20-21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,19-/m0/s1 |
InChI Key |
PPFACNUFBRJTNH-WRYXYBQESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3(CCCC4)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4(C3(CCCC4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


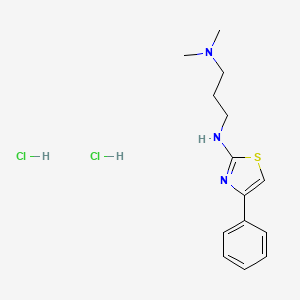
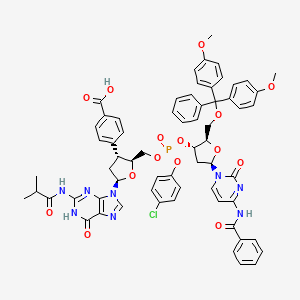
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
